molecular formula C9H16O2Si B8343776 4-Methyl-4-trimethylsilanyloxy-pent-2-ynal

4-Methyl-4-trimethylsilanyloxy-pent-2-ynal

Cat. No. B8343776
M. Wt: 184.31 g/mol
InChI Key: XELSZDYWKCMYSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07179804B2

Procedure details

Dissolve 3-methyl-3-trimethylsilyloxy-1-butyne (8.35 g, 53.4 mmol) in THF (200 mL) and cool to 40° C. Add n-butyllithium (26.7 mL of a 2.0 M solution in cyclohexane, 53.4 mmol, 1 eq.) dropwise over a 5 minute period. Stir for 10 min., then add dry DMF (8.27 mL, 7.81 g, 107 mmol, 2 eq.) in one portion. After 30 min., pour into a cooled (0° C.), vigorously stirred mixture of 10% KH2PO4 (290 mL, 213 mmol) and ether (300 mL). Separate the layers and wash the organic layer with water (2×200 mL). Dry (MgSO4), filter, and concentrate to give 9.4 g (94% crude) of a light oil. Use without further purification. TLC: Rf=0.40 (20:1 hexanes/EtOAc); 1H NMR (CDCl3, 300 MHz) δ 9.03 (s, 1H), 1.35 (s, 6H), 0.02 (s, 9H).
Quantity
8.35 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
8.27 mL
Type
reactant
Reaction Step Three
Name
KH2PO4
Quantity
290 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O:6][Si:7]([CH3:10])([CH3:9])[CH3:8])([CH3:5])[C:3]#[CH:4].C([Li])CCC.CN([CH:19]=[O:20])C.OP([O-])(O)=O.[K+]>C1COCC1.C1CCCCC1.CCOCC>[CH3:1][C:2]([O:6][Si:7]([CH3:10])([CH3:9])[CH3:8])([CH3:5])[C:3]#[C:4][CH:19]=[O:20] |f:3.4|

Inputs

Step One
Name
Quantity
8.35 g
Type
reactant
Smiles
CC(C#C)(C)O[Si](C)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1
Step Three
Name
Quantity
8.27 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
KH2PO4
Quantity
290 mL
Type
reactant
Smiles
OP(=O)(O)[O-].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
Stir for 10 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 30 min.
Duration
30 min
ADDITION
Type
ADDITION
Details
pour into
TEMPERATURE
Type
TEMPERATURE
Details
a cooled
CUSTOM
Type
CUSTOM
Details
Separate the layers
WASH
Type
WASH
Details
wash the organic layer with water (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry (MgSO4)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
to give 9.4 g (94% crude) of a light oil
CUSTOM
Type
CUSTOM
Details
Use without further purification

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
CC(C#CC=O)(C)O[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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